molecular formula C20H15BrN2O3 B11341371 5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11341371
M. Wt: 411.2 g/mol
InChI Key: WAKALGBYBCSTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, furan, pyridine, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized using known methods. The key steps in the synthesis include:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Furan-2-ylmethylation: Attachment of the furan-2-ylmethyl group to the nitrogen atom.

    Pyridin-2-ylation: Introduction of the pyridin-2-yl group to the nitrogen atom.

    Carboxamidation: Formation of the carboxamide group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

  • 5-bromo-2-(furan-2-ylmethylamino)pyrimidine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

What sets 5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide apart is its unique combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H15BrN2O3

Molecular Weight

411.2 g/mol

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H15BrN2O3/c1-13-16-11-14(21)7-8-17(16)26-19(13)20(24)23(12-15-5-4-10-25-15)18-6-2-3-9-22-18/h2-11H,12H2,1H3

InChI Key

WAKALGBYBCSTOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.